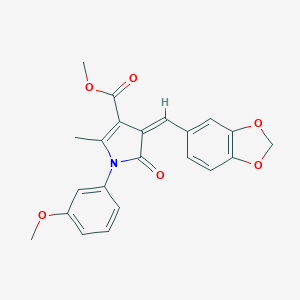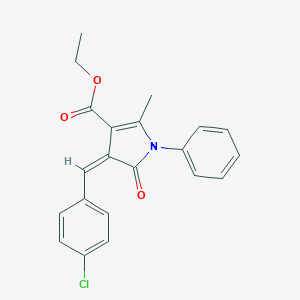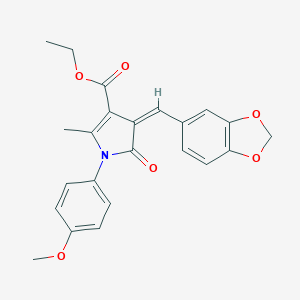
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has been the focus of extensive research in recent years. This compound is commonly referred to as MFH-1 and has been found to have numerous potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of MFH-1 involves the inhibition of the activity of S100A4. This protein is involved in the regulation of cell motility and has been found to be overexpressed in many types of cancer. By inhibiting the activity of S100A4, MFH-1 may be able to prevent the spread of cancer cells.
Biochemical and Physiological Effects:
MFH-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which may be useful in the treatment of metastatic cancer. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MFH-1 in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using MFH-1 is that it has not been extensively tested in vivo and its safety profile is not well understood.
Orientations Futures
There are several future directions for research on MFH-1. One area of research is the development of more potent and selective inhibitors of S100A4. In addition, further studies are needed to determine the safety and efficacy of MFH-1 in vivo. Finally, MFH-1 may have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.
Méthodes De Synthèse
The synthesis of MFH-1 involves the reaction of 4-fluorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form a Schiff base. This Schiff base is then reacted with methyl acetoacetate to form the desired compound, MFH-1. The synthesis of MFH-1 has been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
MFH-1 has been found to have potential applications in the field of medicine and biochemistry. It has been shown to inhibit the activity of a protein called S100A4, which is involved in the metastasis of cancer cells. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
Nom du produit |
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C20H16FNO4 |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
methyl (4Z)-1-(4-fluorophenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16FNO4/c1-12-18(20(25)26-2)16(11-13-5-3-4-6-17(13)23)19(24)22(12)15-9-7-14(21)8-10-15/h3-11,23H,1-2H3/b16-11- |
Clé InChI |
FDPDOEISHNYTBN-WJDWOHSUSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC=CC=C2O)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)

![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)


![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)

![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)